molecular formula C13H12O3S B1455999 Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate CAS No. 2158-86-3

Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate

Cat. No. B1455999
CAS RN: 2158-86-3
M. Wt: 248.3 g/mol
InChI Key: UYGIKZWNROPVTI-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, also known as EHPTC, is an organic compound . It has a molecular formula of C13H12O3S and a molecular weight of 248.3 g/mol .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate consists of a thiophene ring (a five-membered ring with one sulfur atom) attached to a phenyl group and a carboxylate group .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Antimicrobial Activity

Thiophene derivatives are known for their antimicrobial properties . For instance, certain thiophene-containing compounds have shown excellent antimicrobial activity against various bacterial species .

Anti-Inflammatory and Analgesic Properties

Thiophene derivatives are also known for their anti-inflammatory and analgesic properties . This makes them valuable in the development of new drugs for pain management and inflammation-related conditions .

Antihypertensive Properties

Thiophene derivatives have been identified as potential antihypertensive agents . This suggests that they could be used in the treatment of high blood pressure .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in industries that require protection against corrosion .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that they could be used in the development of new electronic devices .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This makes them important in the field of display technology .

Antitumor Agents

Thiophene derivatives have been studied for their antitumor properties . This suggests that they could be used in the development of new cancer treatments .

properties

IUPAC Name

ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGIKZWNROPVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50715879
Record name Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate

CAS RN

2158-86-3
Record name Ethyl 3-hydroxy-5-phenyl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2158-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-hydroxy-5-phenylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50715879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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